1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-4-11-28-21(31)17-10-9-15(20(30)25-14(2)3)12-19(17)29-22(28)26-27-23(29)32-13-16-7-5-6-8-18(16)24/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPWVEYAYOGLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities. Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.
Quinazolines
are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been found to possess a wide range of medicinal properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.
Biochemical Analysis
Biochemical Properties
The compound’s biochemical properties are largely determined by its interactions with various biomolecules. The triazole and quinazoline moieties in 1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can make specific interactions with different target receptors. These interactions can influence various biochemical reactions, potentially affecting the function of enzymes and proteins.
Biological Activity
The compound 1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide , with CAS number 1114830-13-5, belongs to the class of triazoloquinazoline derivatives . This class is recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 470.0 g/mol. The structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research has demonstrated that triazoloquinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.
Case Studies
- Antibacterial Activity : A study reported that derivatives similar to this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with a similar triazole structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Another investigation highlighted that triazoloquinazolines demonstrated antifungal effects against Candida albicans and Aspergillus fumigatus, with some compounds showing an EC50 value significantly lower than standard antifungal agents .
Anticancer Activity
The anticancer potential of triazoloquinazolines has also been explored extensively. The compound's ability to induce apoptosis in cancer cell lines has been documented.
Research Findings
- Cell Line Studies : In vitro studies indicated that compounds bearing the triazole moiety exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 26 µM to 49.85 µM, indicating moderate potency against these cell lines .
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : It is believed that the compound may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its antimicrobial and anticancer effects.
- Cellular Pathways : The compound influences signaling pathways related to apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate ()
- Core Structure : Features a 1,2,4-triazole fused to a naphthalene ring, contrasting with the triazoloquinazoline core of the target compound.
- Substituents: A 4-methoxybenzyl group replaces the 2-chlorobenzylthio moiety, introducing electron-donating methoxy effects. An amino group at position 4 vs. the propyl group in the target compound, altering hydrogen-bonding capacity.
- Synthesis : Synthesized via nucleophilic ring-opening of 1,3,4-oxadiazole-2-thioesters by hydrazine, followed by dehydration .
- Key Data : NMR spectra (Tables 1–2 in ) confirm regioselectivity and purity, critical for comparing electronic environments with the target compound.
4-Benzyl-1-[(2,5-Dimethylbenzyl)sulfanyl]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ()
- Core Structure : Shares the triazoloquinazoline scaffold but substitutes the 2-chlorobenzylthio group with a 2,5-dimethylbenzylthio moiety.
- Substituents :
- Benzyl group at position 4 vs. propyl in the target compound, increasing aromaticity and steric hindrance.
- Dimethylbenzylthio group enhances lipophilicity compared to the chloro-substituted analogue.
1-((2-(Benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ()
- Core Structure: Similar triazoloquinazoline backbone but with a 2-(benzylamino)-2-oxoethylthio substituent.
- Substituents: Isobutyl group at position 4 vs. propyl, slightly increasing steric bulk. The benzylamino-oxoethylthio side chain introduces amide functionality, which may improve solubility but reduce membrane permeability compared to the target’s chlorobenzylthio group.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
